tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Tert-butoxycarbonylation
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been utilized as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates. It facilitates the chemoselective tert-butoxycarbonylation of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base, yielding high selectivity and efficiency under mild conditions. This reagent, known as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates high yield and chemoselectivity, making it valuable in synthetic chemistry for modifying organic molecules with tert-butoxycarbonyl (Boc) protective groups without the need for harsh conditions or additional catalysts (Saito, Ouchi, & Takahata, 2006).
Synthesis of Marine Drug Derivatives
Research into tetrahydroisoquinoline derivatives, inspired by natural products with antitumor properties, has led to the synthesis of compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid. This compound, a key intermediate, was synthesized for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The process involves the condensation of specific esters with 4-tert-butylphenol, showcasing the compound's utility in generating potential therapeutic agents (Li et al., 2013).
Novel Annulation Methods for Heterocycle Synthesis
A novel approach to the synthesis of isoquinoline heterocycles through annulation has been developed, employing this compound as a starting material. This methodology provides an expedient route to medicinally relevant isoquinoline heterocycles and natural alkaloids, such as those of the berberine and erythrina types. The process involves treatment with potassium tert-butoxide in DMF at low temperatures, demonstrating a new pathway for the formation of cyclic Reissert compounds (Li & Yang, 2005).
Application in Modular Isoquinoline Synthesis
A catalytic enolate arylation method followed by in situ functionalization has been utilized for modular isoquinoline synthesis. Using tert-butyl cyanoacetate in a similar protocol allowed for the efficient preparation of 3-amino-4-alkyl isoquinolines, highlighting the versatility of this compound derivatives in constructing complex heterocyclic structures in an eco-friendly manner (Pilgrim et al., 2013).
Properties
IUPAC Name |
tert-butyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNRRPJKYCCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696138 | |
Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-89-1 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-4-oxo-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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